2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol
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Overview
Description
2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol is an organic compound with the molecular formula C8H10BrNO2 It is a brominated phenol derivative, characterized by the presence of a bromine atom at the 2-position, a methoxy group at the 6-position, and a methylamino group at the 3-position of the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol typically involves the bromination of 6-methoxy-3-[(methylamino)methyl]phenol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of dehalogenated or reduced phenol derivatives.
Substitution: Formation of substituted phenol derivatives with various functional groups.
Scientific Research Applications
2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol involves its interaction with specific molecular targets and pathways The compound may act by binding to enzymes or receptors, thereby modulating their activity The presence of the bromine atom and the methoxy group can influence its binding affinity and specificity
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methoxyphenol: Lacks the methylamino group, resulting in different chemical and biological properties.
3-Bromo-6-methoxy-2-methylphenol: Similar structure but with a methyl group instead of a methylamino group.
2-Bromo-6-methoxy-4-[(methylamino)methyl]phenol: Similar structure with the methylamino group at a different position.
Uniqueness
2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol is unique due to the specific positioning of the bromine, methoxy, and methylamino groups on the phenol ring
Properties
CAS No. |
137718-76-4 |
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Molecular Formula |
C9H12BrNO2 |
Molecular Weight |
246.10 g/mol |
IUPAC Name |
2-bromo-6-methoxy-3-(methylaminomethyl)phenol |
InChI |
InChI=1S/C9H12BrNO2/c1-11-5-6-3-4-7(13-2)9(12)8(6)10/h3-4,11-12H,5H2,1-2H3 |
InChI Key |
JZRKOHIFYOVXMG-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C(=C(C=C1)OC)O)Br |
Origin of Product |
United States |
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